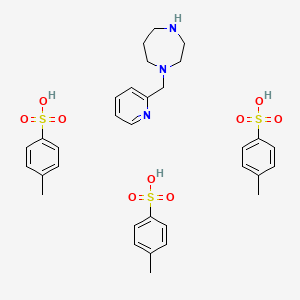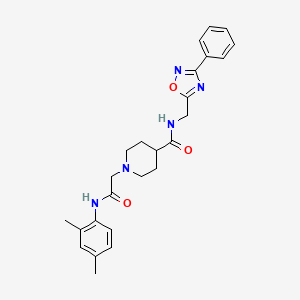![molecular formula C20H18N4O3S B2864520 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172001-94-3](/img/structure/B2864520.png)
4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-inflammatory Applications
This compound has been studied for its anti-inflammatory properties. The presence of the benzo[d]thiazol-2-yl group is significant as it has been associated with the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . Compounds with similar structures have shown to inhibit COX enzymes effectively, suggesting that 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide could be a potential candidate for the development of new anti-inflammatory drugs.
Anticancer Activity
The structural motif of benzothiazole is often found in compounds with anticancer activity. Research indicates that derivatives of benzothiazole, such as the one , can exhibit cytotoxicity against various cancer cell lines . This suggests that the compound could be used as a starting point for the development of new anticancer agents.
COX Enzyme Inhibition
The compound’s ability to inhibit COX enzymes has implications beyond anti-inflammatory effects. COX inhibitors are also investigated for their potential role in cancer prevention and treatment. The methoxy groups present in the compound may enhance its binding affinity to COX enzymes, making it a valuable molecule for further study in this area .
Antimicrobial Properties
Compounds containing the benzothiazole ring have been reported to possess antimicrobial properties. The specific structure of 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide could be explored for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics .
Future Directions
Mechanism of Action
Target of Action
Compounds containing the benzo[d]thiazole unit, such as this one, have been known to exhibit a wide range of biological and medicinal activities . Notable examples include action as potent and selective human adenosine A3 receptor antagonists and cholinesterase inhibitors .
Mode of Action
It is known that the compound has shown inhibitory activity against cox-1 , which suggests that it may interact with its targets to inhibit certain enzymes, leading to its observed effects.
Biochemical Pathways
Given its inhibitory activity against cox-1 , it can be inferred that it may affect the biochemical pathways involving this enzyme, potentially leading to downstream effects such as the modulation of inflammatory responses.
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in similar compounds has been reported to improve solubility in certain bases , which could potentially impact the bioavailability of this compound.
Result of Action
Compounds with similar structures have shown to inhibit cox-1 , suggesting that this compound may also have anti-inflammatory properties.
properties
IUPAC Name |
4-methoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)13-4-6-14(26-2)7-5-13)24(23-12)20-21-16-9-8-15(27-3)11-17(16)28-20/h4-11H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUDXKLWWMCQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)


![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)acetate](/img/structure/B2864444.png)
![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)
![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)
![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2864454.png)
![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)

